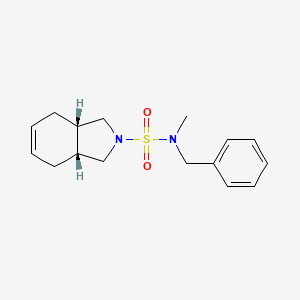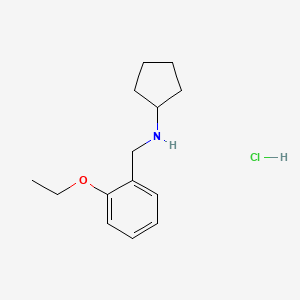
N-1,3-benzodioxol-5-yl-4-(2-chlorobenzyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-4-(2-chlorobenzyl)-1-piperazinecarboxamide, also known as BDPC, is a psychoactive drug that belongs to the class of piperazine derivatives. BDPC has been studied for its potential use in scientific research due to its unique pharmacological properties.
Mécanisme D'action
N-1,3-benzodioxol-5-yl-4-(2-chlorobenzyl)-1-piperazinecarboxamide works by binding to serotonin and dopamine receptors, which leads to the activation of these receptors and the release of neurotransmitters. This results in a range of physiological and psychological effects, including changes in mood, cognition, and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of serotonin and dopamine levels in the brain. This compound has also been shown to have anxiolytic and antidepressant effects, as well as effects on learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
N-1,3-benzodioxol-5-yl-4-(2-chlorobenzyl)-1-piperazinecarboxamide has several advantages for use in lab experiments, including its high affinity for serotonin and dopamine receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, this compound also has several limitations, including its potential for toxicity and its limited availability.
Orientations Futures
There are several future directions for research on N-1,3-benzodioxol-5-yl-4-(2-chlorobenzyl)-1-piperazinecarboxamide, including further studies on its mechanism of action and its potential therapeutic applications. This compound may also be useful for studying the role of serotonin and dopamine receptors in the development of psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to determine the safety and efficacy of this compound for use in humans.
Conclusion
In conclusion, this compound is a psychoactive drug that has been studied for its potential use in scientific research. This compound has a unique pharmacological profile, with high affinity for serotonin and dopamine receptors. This compound has several advantages for use in lab experiments, including its ability to modulate neurotransmitter levels in the brain. However, this compound also has several limitations, including its potential for toxicity and limited availability. Future research on this compound may provide valuable insights into the role of serotonin and dopamine receptors in various physiological processes and may lead to the development of new therapeutic interventions for psychiatric disorders.
Méthodes De Synthèse
N-1,3-benzodioxol-5-yl-4-(2-chlorobenzyl)-1-piperazinecarboxamide can be synthesized through a multistep process that involves the reaction of 1,3-benzodioxole with 2-chlorobenzyl chloride followed by the reaction of the resulting intermediate with piperazine. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-4-(2-chlorobenzyl)-1-piperazinecarboxamide has been studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has been shown to have a high affinity for serotonin receptors, which are involved in the regulation of mood, anxiety, and other physiological processes. This compound has also been shown to have an affinity for dopamine receptors, which are involved in the regulation of reward and motivation.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[(2-chlorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c20-16-4-2-1-3-14(16)12-22-7-9-23(10-8-22)19(24)21-15-5-6-17-18(11-15)26-13-25-17/h1-6,11H,7-10,12-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIUQHARZWIIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B5437306.png)

![2-(4-morpholinyl)-5-[(3-phenyl-2-propen-1-yl)amino]benzoic acid](/img/structure/B5437320.png)
![(3aS*,6aR*)-5-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-(3-morpholin-4-ylpropyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5437325.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5437327.png)

![N~4~-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5437335.png)
![N-{3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-3-oxopropyl}urea](/img/structure/B5437343.png)
![ethyl 1-[2-(2-allylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5437345.png)
![5,7-dimethyl-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5437362.png)
![N-[2-methoxy-5-({[3-(3-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5437370.png)
![1-[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5437377.png)
![2-[2-(4-nitrophenyl)vinyl]-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5437395.png)
![N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5437400.png)